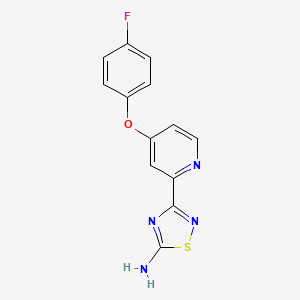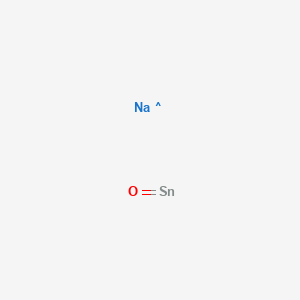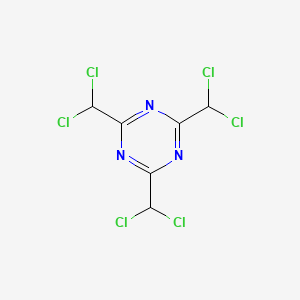
s-Triazine, 2,4,6-tris(dichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2,4,6-tris(dichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic ring compound with three nitrogen atoms replacing three carbon-hydrogen units in the benzene ring structure . This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- typically involves the chlorination of s-triazine derivatives. One common method is the liquid-phase chlorination of acetonitrile (CH₃CN), which undergoes a trimerization reaction to yield s-triazine derivatives, including 2,4,6-tris(dichloromethyl)-s-triazine . The reaction conditions often include the presence of a catalyst and controlled chlorination rates to achieve the desired product.
Industrial Production Methods
Industrial production of s-Triazine, 2,4,6-tris(dichloromethyl)- may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
s-Triazine, 2,4,6-tris(dichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine, 2,4,6-tris(dichloromethyl)- include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazine derivatives, while oxidation reactions may produce triazine oxides.
科学研究应用
s-Triazine, 2,4,6-tris(dichloromethyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of s-Triazine, 2,4,6-tris(dichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes . The specific pathways involved depend on the biological context and the target enzyme or receptor.
相似化合物的比较
Similar Compounds
Similar compounds to s-Triazine, 2,4,6-tris(dichloromethyl)- include:
2,4,6-Tris(trichloromethyl)-s-triazine: Another triazine derivative with similar chemical properties.
2,4-Dichloro-6-methoxy-s-triazine: A triazine derivative used in various chemical reactions.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine derivative with applications in materials science.
Uniqueness
s-Triazine, 2,4,6-tris(dichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its high chlorine content and symmetrical structure make it valuable for specialized chemical synthesis and industrial applications.
属性
CAS 编号 |
5311-21-7 |
|---|---|
分子式 |
C6H3Cl6N3 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
2,4,6-tris(dichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |
InChI 键 |
LNRJBPCTMHMOFA-UHFFFAOYSA-N |
规范 SMILES |
C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




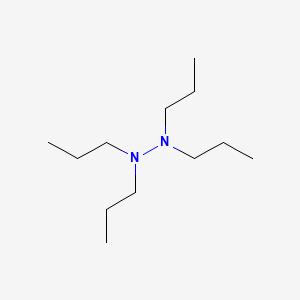

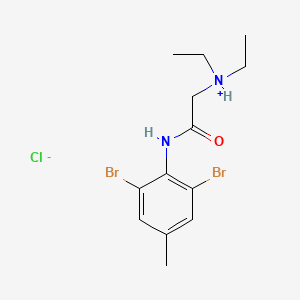
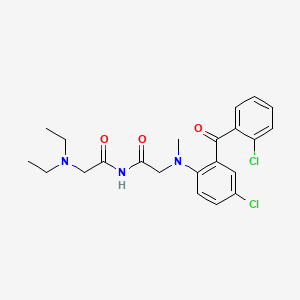
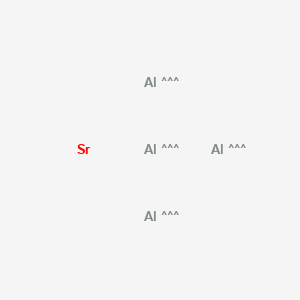

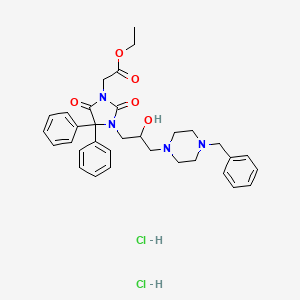
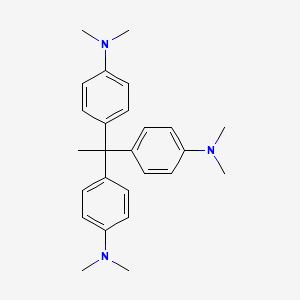
![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)

